2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C15H14Br2N2OS |
|---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2,4-dibromo-6-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14Br2N2OS/c1-9-6-10(16)7-11(17)15(9)19-14(20)8-21-13-5-3-2-4-12(13)18/h2-7H,8,18H2,1H3,(H,19,20) |
InChI Key |
UFZXMYCCMLVZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=CC=C2N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Thiol-Acetyl Chloride Coupling
The primary synthetic route involves a nucleophilic substitution reaction between 2-aminothiophenol and 2,4-dibromo-6-methylphenylacetyl chloride under basic conditions. The reaction proceeds via deprotonation of the thiol group by a base, forming a thiolate ion that attacks the electrophilic α-carbon of the acetyl chloride.
Reaction Scheme:
Key Conditions:
Table 1: Comparative Reaction Conditions and Yields
Alternative Pathways: Mercury-Mediated Coupling
A less common method employs mercury(II) oxide (HgO) and tetrafluoroboric acid (HBF₄) in DCM to facilitate thiol-acetyl chloride coupling. This approach avoids strong bases but introduces toxicity concerns.
Advantages:
Limitations:
Optimization of Synthetic Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions such as N-acylation of the aniline group. Non-polar solvents (e.g., DCM) improve selectivity but slow kinetics.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 6 | 78 |
| Chloroform | 4.81 | 8 | 70 |
| DMF | 36.7 | 4 | 72 |
Temperature and Stoichiometry
Elevated temperatures (>40°C) accelerate the reaction but risk decomposition of the acetyl chloride . A 1:1.2 molar ratio of 2-aminothiophenol to acetyl chloride minimizes unreacted starting material.
Purification and Characterization
Recrystallization vs. Column Chromatography
-
Recrystallization: Preferred for large-scale synthesis using ethanol/water mixtures (purity: 92–95%).
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves impurities but reduces yield (~15% loss).
Table 3: Analytical Data for Target Compound
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 6.6–7.4 (m, 6H, aromatic) | |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water) | |
| MS (ESI+) | m/z 430.2 [M+H]⁺ |
Challenges and Mitigation Strategies
Competing Side Reactions
Scale-Up Considerations
Industrial-scale synthesis requires:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related acetamide derivatives:
Key Observations :
- Bromine vs. Methoxy/Chloro Groups : The target compound’s brominated phenyl group increases molecular weight and lipophilicity compared to methoxy (295.35 g/mol) or chloro-substituted analogs (428.5–434.94 g/mol). Bromine’s electronegativity and size may enhance binding to hydrophobic enzyme pockets .
- Hybrid Structures: Compounds like 8t and the quinolinyl derivative incorporate heterocyclic moieties (oxadiazole, quinoline), which diversify biological targeting compared to the simpler aminophenyl-sulfanyl backbone of the target compound.
Enzyme Inhibition Potential
- LOX (Lipoxygenase) and BChE (Butyrylcholinesterase) Inhibition : Compound 8t (MW 428.5 g/mol) showed inhibitory activity against LOX and BChE, attributed to its chloro-methylphenyl and oxadiazole groups. The target compound’s brominated phenyl group may exhibit stronger inhibition due to enhanced electron-withdrawing effects .
- Antimicrobial Activity: The 4-methoxyphenyl analog was synthesized for antimicrobial testing, suggesting the aminophenyl-sulfanyl core has relevance in this domain. Bromine’s hydrophobicity could improve membrane penetration in microbial targets .
Solubility and Bioavailability
- The bromine substituents in the target compound may reduce aqueous solubility compared to methoxy or ethoxy groups (e.g., 8u , MW 422 g/mol). This could limit bioavailability but enhance tissue retention .
Biological Activity
2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14Br2N2OS, with a molecular weight of 430.2 g/mol. The compound features an acetamide group, a sulfanyl group, and a dibromomethylphenyl moiety, which contribute to its reactivity and biological potency.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity , particularly in the following areas:
- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial effects against various pathogens. The mechanism is believed to involve the inhibition of specific enzymes or proteins crucial for microbial survival.
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by disrupting normal cellular functions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to cell death in both pathogenic organisms and cancer cells.
- Disruption of Protein Function : By binding to specific proteins, the compound can disrupt their normal functions, contributing to its antimicrobial and anticancer effects.
Research Findings
Several studies have highlighted the biological activity of this compound:
Antimicrobial Studies
A study reported that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Studies
In vitro assays demonstrated that the compound showed potent cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The IC50 values were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (A375) | 5.0 |
| Pancreatic Cancer (PANC-1) | 10.0 |
| Chronic Myeloid Leukemia (K562) | 8.0 |
These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
Recent case studies have further elucidated the potential applications of this compound:
- Melanoma Treatment : A study involving A375 xenograft models in mice demonstrated that treatment with this compound led to a significant reduction in tumor growth compared to control groups.
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide?
- Answer: The synthesis typically involves sequential functionalization of the acetamide backbone. A common strategy includes:
Sulfonation: Reacting 2-aminothiophenol with a brominated acetamide precursor under inert conditions.
Coupling: Using nucleophilic aromatic substitution (SNAr) to attach the sulfanyl group to the aminophenyl moiety.
Purification: Chromatography (e.g., silica gel column) or recrystallization to isolate the product.
Critical parameters include temperature control (±2°C) to prevent side reactions and stoichiometric precision of brominated intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., dibromo and methyl groups on the phenyl ring). For example, aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 458.92 g/mol) and isotopic patterns from bromine atoms .
- IR Spectroscopy: Detects key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. How can researchers optimize solubility for in vitro assays?
- Answer: Solubility challenges arise from hydrophobic bromine and methyl groups. Methodological solutions include:
- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Micellar encapsulation: Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer:
- Molecular Docking: Predict binding affinities to target proteins (e.g., kinase inhibitors). For example, the sulfanyl group may interact with cysteine residues in enzyme active sites .
- QSAR Studies: Correlate substituent electronegativity (e.g., bromine) with anticancer IC₅₀ values. A table of hypothetical derivatives could include:
| Derivative | Substituent (R) | Predicted IC₅₀ (µM) |
|---|---|---|
| 1 | -Br | 0.45 |
| 2 | -Cl | 0.78 |
| 3 | -CF₃ | 0.32 |
- DFT Calculations: Optimize geometry to reduce steric hindrance from the dibromo-methylphenyl group .
Q. How should researchers resolve contradictions in reported biological activity data?
- Answer: Discrepancies (e.g., variable antimicrobial efficacy) may arise from:
- Assay Conditions: pH sensitivity (optimal range: 6.5–7.5) or serum protein interference. Validate using standardized protocols (e.g., CLSI guidelines) .
- Isomerism: Check for unintended tautomeric forms (e.g., thiol-thione equilibrium) via HPLC-MS .
- Batch Variability: Compare NMR purity (>95%) and residual solvent levels (e.g., <0.1% DMF) across studies .
Q. What strategies improve pharmacokinetic profiling for in vivo studies?
- Answer:
- Metabolic Stability: Incubate with liver microsomes to identify degradation hotspots (e.g., sulfanyl oxidation).
- Formulation: Develop PEGylated nanoparticles to extend half-life. For example, encapsulation efficiency >80% can reduce renal clearance .
- Toxicokinetics: Monitor bromine accumulation in tissues via ICP-MS to assess long-term toxicity .
Methodological Resources
- Synthetic Protocols: Multi-step pathways with yield optimization tables (e.g., 65–78% yield after HPLC purification) .
- Data Repositories: PubChem (CID: [Insert CID]) for spectral and toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
